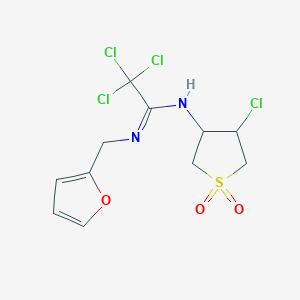![molecular formula C17H11N3O2S B381688 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381688.png)
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of furan, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophene derivatives with furan-2-carbaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with appropriate reagents to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced Schiff bases.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit certain cancer cell lines.
Mecanismo De Acción
The mechanism of action of 3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with anticancer properties.
Thieno[3,2-d]pyrimidine: Known for its antimicrobial activity.
Pyrrolo[2,3-d]pyrimidine: Studied for its potential as a kinase inhibitor.
Uniqueness
3-{[(E)-furan-2-ylmethylidene]amino}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of furan, thieno, and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C17H11N3O2S |
|---|---|
Peso molecular |
321.4g/mol |
Nombre IUPAC |
3-[(E)-furan-2-ylmethylideneamino]-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H11N3O2S/c21-17-14-9-15(12-5-2-1-3-6-12)23-16(14)18-11-20(17)19-10-13-7-4-8-22-13/h1-11H/b19-10+ |
Clave InChI |
DPTUFVUNKQQLGO-VXLYETTFSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=CO4 |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)/N=C/C4=CC=CO4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)N=CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(9H-fluoren-9-yl)-N-[(1E)-1-(thiophen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B381607.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(4-fluorophenyl)ethylidene]piperazin-1-amine](/img/structure/B381609.png)
![4-(9H-fluoren-9-yl)-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B381610.png)

![N-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine](/img/structure/B381613.png)
![N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3-methoxyphenyl)methanimine](/img/structure/B381614.png)
![N-[(E)-(2-fluorophenyl)methylideneamino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B381616.png)
![4-{[1-(3,4-dichlorophenyl)ethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B381618.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B381619.png)
![N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine](/img/structure/B381621.png)
![2-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-5-(diethylammonio)phenolate](/img/structure/B381622.png)
![4-[4-(dimethylamino)benzylidene]-2-[3-nitro-4-(4-morpholinyl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B381624.png)
![4-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B381627.png)
![4-(9H-fluoren-9-yl)-N-[(1E)-1-(3-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B381628.png)
